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molecular formula CH3O3S- B1217627 Methanesulfonate CAS No. 16053-58-0

Methanesulfonate

Cat. No. B1217627
M. Wt: 95.1 g/mol
InChI Key: AFVFQIVMOAPDHO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04130652

Procedure details

The solution of 9.1 g (0.03 mole) of 2-[2-ethoxy-2-phenyl-ethenyl]-1-pyrroline-tetrafluoroborate in 25 ml of diethylamine is refluxed for 12 hours; it is then processed analogously to Example 1 to yield crude 2-[2-(diethylamino)-2-phenyl-ethenyl]-1-pyrroline. By the addition of 2.8 g of methanesulphonic acid to the solution of the crude base in isopropanol, removal of the crystals by filtration and recrystallisation from isopropanol, there is obtained 2-[2-(diethylamino)-2-phenyl-ethenyl]-1-pyrroline-(1:1)-methanesulphonate, m.p. 143°-145° (decomposition).
Name
2-[2-ethoxy-2-phenyl-ethenyl]-1-pyrroline tetrafluoroborate
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[CH:5][C:6]1[CH2:10][CH2:9][CH2:8][N:7]=1)C.F[B-](F)(F)F.[CH3:22][S:23]([OH:26])(=[O:25])=[O:24]>C(NCC)C>[CH2:6]([N:7]([CH2:8][CH3:9])[C:4]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)=[CH:5][C:6]1[CH2:10][CH2:9][CH2:8][N:7]=1)[CH3:5].[CH3:22][S:23]([O-:26])(=[O:25])=[O:24] |f:0.1|

Inputs

Step One
Name
2-[2-ethoxy-2-phenyl-ethenyl]-1-pyrroline tetrafluoroborate
Quantity
9.1 g
Type
reactant
Smiles
C(C)OC(=CC1=NCCC1)C1=CC=CC=C1.F[B-](F)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)NCC
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield crude 2-[2-(diethylamino)-2-phenyl-ethenyl]-1-pyrroline
CUSTOM
Type
CUSTOM
Details
to the solution of the crude base in isopropanol, removal of the crystals
FILTRATION
Type
FILTRATION
Details
by filtration and recrystallisation from isopropanol

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(=CC1=NCCC1)C1=CC=CC=C1)CC
Name
Type
product
Smiles
CS(=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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